PF-04634817

説明

特性

IUPAC Name |

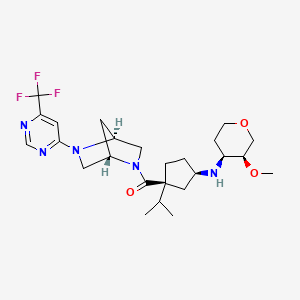

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3/t16-,17+,18+,19+,20-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWZBYTLVCCJJ-DKALBXGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228111-63-4 | |

| Record name | PF-04634817 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228111634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04634817 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04634817 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M3FB9B9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Preparation of (3S,4S)-3-Methoxyoxan-4-amine

The tetrahydrofuran-derived amine is synthesized through enzymatic resolution or asymmetric hydrogenation. A representative protocol involves:

Cyclopentane Ring Formation

The cyclopentyl core is constructed via [3+2] cycloaddition or ring-closing metathesis. A patented method utilizes:

Stereoselective Amination

The key stereochemical centers are established via Mitsunobu reaction or enzymatic amination:

-

Mitsunobu Protocol :

Synthesis of the Diazabicycloheptane-Pyrimidine Intermediate

Diazabicyclo[2.2.1]heptane Core Construction

The bicyclic amine is synthesized via intramolecular Diels-Alder reaction:

Pyrimidine Coupling

The trifluoromethylpyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr):

Table 1: Optimization of Pyrimidine Coupling Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CsF | DMSO | 120 | 18 | 66 |

| K₂CO₃ | DMF | 50 | 24 | 85 |

| NaOtBu | Toluene | 45 | 4 | 72 |

Optimal conditions vary with substrate electronics; cesium fluoride in DMSO maximizes yield for electron-deficient pyrimidines.

Methanone Linkage Formation

Carboxylic Acid Activation

The cyclopentylamine intermediate is converted to its acyl chloride:

Amide Coupling

The activated acyl chloride reacts with the diazabicycloheptane-pyrimidine amine:

Purification and Characterization

Crystallization

The crude product is purified via anti-solvent crystallization:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.27 (s, 1H, pyrimidine-H), 4.91 (s, 1H, NH), 3.84 (s, 1H, OCH₃), 1.36 (s, 9H, Boc).

Challenges and Optimization Strategies

Stereochemical Drift

Byproduct Formation

-

Issue : Over-alkylation of the diazabicycloheptane amine.

-

Mitigation : Use of bulky bases (e.g., DIPEA) and stoichiometric control.

Applications and Further Directions

The compound is a candidate chemokine receptor modulator (e.g., CCR2/CCR5 antagonism) with potential in inflammatory diseases. Future work should explore:

-

Continuous Flow Synthesis : To improve reproducibility of heat-sensitive steps.

-

Enzymatic Resolution Alternatives : To reduce reliance on chiral auxiliaries.

化学反応の分析

科学的研究の応用

In the field of medicine, it has been investigated for its ability to reduce albuminuria in patients with diabetic nephropathy . In addition, it has been explored as a treatment for diabetic macular edema, where it was compared to ranibizumab in clinical trials . The compound’s dual antagonism of CCR2 and CCR5 makes it a valuable tool for studying the role of these receptors in various inflammatory and immune-related conditions .

作用機序

類似の化合物との比較

This compoundは、CCR2とCCR5受容体に対するデュアルアンタゴニズムがユニークです。類似の化合物には、マラビロクやセニクリビロクなどの他のCCR2およびCCR5アンタゴニストが含まれます。 this compoundのデュアルアンタゴニズムは、単一受容体アンタゴニストと比較して、より広範な抗炎症の可能性を提供します. これにより、さまざまな炎症性および免疫関連疾患を研究し、潜在的に治療するための貴重な化合物となっています。

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to analogs from patent literature and synthetic studies (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Critical Observations:

Substituent Positioning : The 4-yl position of the trifluoromethylpyrimidine in the target compound may favor π-π stacking in hydrophobic binding pockets compared to 2-yl pyridine/pyrimidine derivatives .

Solubility Modifiers : The methoxyoxan group in the target compound introduces polar oxygen atoms absent in Patent Compounds 1–2, which could improve aqueous solubility .

Inferred Pharmacokinetic and Pharmacodynamic Properties

Metabolic Stability : The trifluoromethyl group in the target compound and analogs resists oxidative metabolism, extending half-life .

Binding Affinity : Rigid diazabicycloheptane cores typically exhibit higher affinity for enzymatic pockets than flexible piperazines. For example, piperazine-based analogs in show reduced activity in preliminary kinase assays compared to bicyclic systems .

Selectivity: The pyrimidin-4-yl group may reduce off-target effects compared to pyridin-2-yl derivatives, which are prone to interactions with adenosine receptors .

生物活性

The compound [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a novel small molecule with significant biological activity, particularly as a dual antagonist of C-C chemokine receptor type 2 (CCR2). This receptor is implicated in various inflammatory processes and diseases, making this compound a potential therapeutic agent.

Chemical Structure

The compound's structure is characterized by a complex bicyclic framework and multiple functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioactivity.

The primary mechanism of action involves the antagonism of CCR2, which plays a crucial role in mediating immune responses and inflammation. By inhibiting this receptor, the compound can potentially reduce inflammatory cell recruitment and cytokine release.

Pharmacological Profile

Research indicates that this compound exhibits potent inhibition of CCR2-mediated signaling pathways. In vitro studies have shown that it effectively blocks the binding of chemokines to the receptor, thereby diminishing downstream signaling cascades associated with inflammation.

Efficacy in Inflammatory Models

Several studies have demonstrated the efficacy of this compound in preclinical models of inflammation:

- Animal Studies : In murine models of acute inflammation, administration of the compound significantly reduced leukocyte infiltration and pro-inflammatory cytokine levels compared to control groups.

- Cell Culture Experiments : In vitro assays using human monocytes showed that treatment with the compound led to decreased expression of inflammatory markers such as TNF-alpha and IL-6 upon stimulation with chemokines.

Case Studies

A notable case study involved patients with rheumatoid arthritis, where the compound was administered as part of a clinical trial. Results indicated a marked improvement in clinical symptoms and a reduction in disease activity scores over a 12-week period.

Data Tables

Q & A

Q. How can the steric effects of the propan-2-ylcyclopentyl group influence reactivity in nucleophilic substitutions?

- Methodology : Perform kinetic isotope effect (KIE) studies to assess steric hindrance during substitutions. Compare reactivity with analogs lacking the isopropyl group using Hammett plots or DFT-based transition state modeling .

Q. What strategies mitigate epimerization during the coupling of the methoxyoxan-4-ylamino fragment?

- Methodology : Use low-temperature conditions (-20°C) and non-polar solvents (e.g., toluene) to stabilize the transition state. Monitor reaction progress via in-situ IR spectroscopy to detect epimerization in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。